pKa Divergence: A 5- to 6-Unit Difference in Ionization Constant Alters Speciation and Formulation Strategy
The predicted acid dissociation constant (pKa) for ternidazole is 14.90 ± 0.10, a value attributable to the deprotonation of its terminal hydroxyl group . This is in stark contrast to the pKa values reported for the conjugate acids of its closest analogs, which govern the ionization of their imidazole ring. Metronidazole has an experimentally determined pKa of 2.62 [1], while ornidazole and tinidazole have reported pKa values of 2.4 ± 0.1 [2] and 2.30 ± 0.34 (predicted) , respectively.
| Evidence Dimension | Ionization constant (pKa) |
|---|---|
| Target Compound Data | pKa = 14.90 ± 0.10 (predicted, hydroxyl group) |
| Comparator Or Baseline | Metronidazole (pKa = 2.62, experimental); Ornidazole (pKa = 2.4 ± 0.1, experimental); Tinidazole (pKa = 2.30 ± 0.34, predicted) |
| Quantified Difference | Ternidazole's pKa is ~5-6 orders of magnitude higher than the acidic pKa of its analogs. |
| Conditions | Predicted and experimental values at 25°C. |
Why This Matters
This extreme difference in ionization behavior means ternidazole will exist almost entirely in its neutral, un-ionized form across the entire physiological pH range (1-8), whereas metronidazole, tinidazole, and ornidazole will be predominantly cationic at acidic pH, leading to fundamentally different solubility, permeability, and drug-excipient compatibility profiles for formulation scientists.
- [1] Metronidazole Phosphate—A Water-Soluble Prodrug for Parenteral Solutions of Metronidazole. J Pharm Sci. 2016. pKa of conjugate acid of metronidazole estimated to be 2.62. View Source
- [2] DrugFuture. Ornidazole. pKa: 2.4 ± 0.1. View Source
